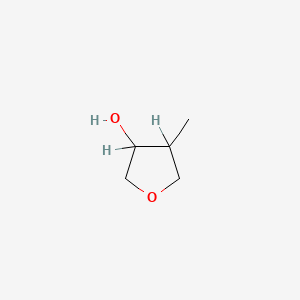

4-Methyloxolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

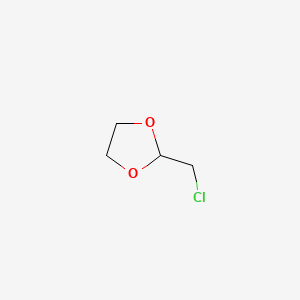

The synthesis of related dioxolane compounds often involves cyclization reactions, starting from various precursors. For instance, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one have been synthesized through a process starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). This showcases the complex steps often involved in synthesizing specific dioxolane derivatives, involving both cyclization and rearrangement processes.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives, including 4-Methyloxolan-3-ol, features a 1,3-dioxolane ring, a cyclic acetal with significant stability due to its ether linkages. This stability is a key attribute that makes dioxolanes valuable as intermediates in synthesis. The specific structural characteristics of these compounds, such as the presence of methyl groups or other substituents, influence their reactivity and physical properties.

Chemical Reactions and Properties

Dioxolanes participate in a variety of chemical reactions, primarily serving as protective groups for aldehydes and ketones or intermediates in the synthesis of more complex molecules. Their reactivity can be tailored by substituents on the dioxolane ring, which can influence the electrophilicity or nucleophilicity of the compound. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane showcases the utility of dioxolanes in radical ring-opening polymerization, indicating their role in creating polymers with tunable degradability (Tran et al., 2016).

Safety And Hazards

The safety information available indicates that 4-Methyloxolan-3-ol is associated with some hazards. The associated hazard statements are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

4-methyloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952303 |

Source

|

| Record name | 4-Methyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyloxolan-3-ol | |

CAS RN |

29848-42-8 |

Source

|

| Record name | 3-Furanol, tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)